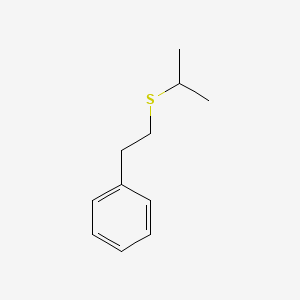
Benzene, (2-((1-methylethyl)thio)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-((1-methylethyl)thio)ethyl)-: is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where the benzene ring is substituted with a 2-((1-methylethyl)thio)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-((1-methylethyl)thio)ethyl)- typically involves the alkylation of benzene with a suitable alkylating agent in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloroethyl isopropyl sulfide in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of Benzene, (2-((1-methylethyl)thio)ethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, (2-((1-methylethyl)thio)ethyl)- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration, sulfonation, and halogenation reactions can be carried out using nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, appropriate solvents, and catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, (2-((1-methylethyl)thio)ethyl)- is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the interactions between sulfur-containing groups and biological macromolecules. It can also serve as a model compound to investigate the metabolism of sulfur-containing organic compounds in living organisms.
Medicine: Benzene, (2-((1-methylethyl)thio)ethyl)- has potential applications in medicinal chemistry. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmaceutical research.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties make it valuable in the production of high-performance materials.
Mécanisme D'action
The mechanism of action of Benzene, (2-((1-methylethyl)thio)ethyl)- involves its interaction with molecular targets through the sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in biological macromolecules, further influencing their function.
Comparaison Avec Des Composés Similaires
Benzene, (1-methylethyl)-: Also known as cumene, this compound has a similar structure but lacks the sulfur atom. It is used primarily in the production of phenol and acetone.
Benzene, (2-((1-methylethyl)amino)ethyl)-: This compound contains an amino group instead of a thioether group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Benzene, (2-((1-methylethyl)oxy)ethyl)-: This compound has an ether linkage instead of a thioether linkage. It is used as a solvent and in the production of polymers.
Uniqueness: Benzene, (2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the thioether group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
54576-42-0 |
|---|---|
Formule moléculaire |
C11H16S |
Poids moléculaire |
180.31 g/mol |
Nom IUPAC |
2-propan-2-ylsulfanylethylbenzene |
InChI |
InChI=1S/C11H16S/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
MJLYFFRRKQGUDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


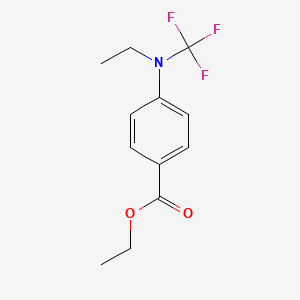
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
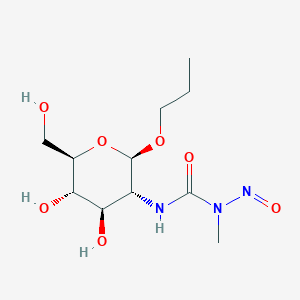
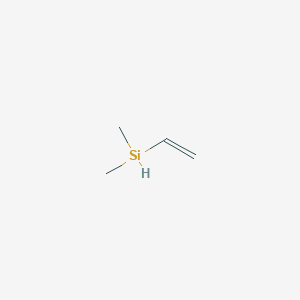

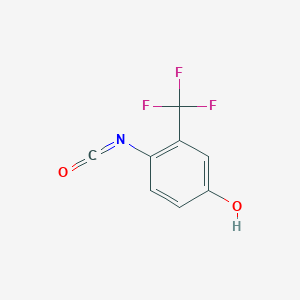
![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
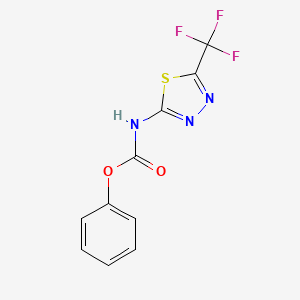
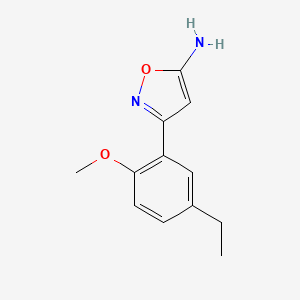
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)
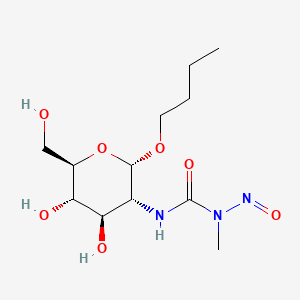
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
